molecular formula C9H5ClN4S B1497981 6-Chloro-3-thiophen-2-YL-[1,2,4]triazolo[4,3-B]pyridazine CAS No. 1032705-56-8

6-Chloro-3-thiophen-2-YL-[1,2,4]triazolo[4,3-B]pyridazine

Cat. No. B1497981
CAS RN: 1032705-56-8
M. Wt: 236.68 g/mol
InChI Key: LSFZNWXRRZAWIN-UHFFFAOYSA-N
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Description

“6-Chloro-3-thiophen-2-YL-[1,2,4]triazolo[4,3-B]pyridazine” is a heterocyclic organic compound . It has a molecular weight of 236.68 . The compound is a powder at room temperature .


Molecular Structure Analysis

The IUPAC name of the compound is 6-chloro-3-(3-thienyl)[1,2,4]triazolo[4,3-b]pyridazine . The InChI code is 1S/C9H5ClN4S/c10-7-1-2-8-11-12-9(14(8)13-7)6-3-4-15-5-6/h1-5H .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 236.68 .

Scientific Research Applications

Synthesis and Structural Analysis

Recent studies have highlighted the synthesis and structural characterization of various derivatives of 6-Chloro-3-thiophen-2-YL-[1,2,4]triazolo[4,3-B]pyridazine. These derivatives have been synthesized and characterized using techniques like NMR, IR, mass spectral studies, and X-ray diffraction. Their structures were analyzed using density functional theory (DFT) calculations, providing insights into their molecular properties such as HOMO-LUMO energy levels, energy gap, and quantum chemical parameters (Sallam et al., 2021). Another study also confirmed the structure of these compounds through experimental and theoretical methods, including Hirshfeld surface analysis and energy frameworks to understand molecular interactions (Sallam et al., 2021).

Antidiabetic Potential

A family of triazolo-pyridazine-6-yl-substituted piperazines, derived from 6-chloro-3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine, was synthesized and evaluated for their potential as anti-diabetic medications. These compounds demonstrated significant Dipeptidyl peptidase-4 (DPP-4) inhibition potential, suggesting their viability as anti-diabetic drugs. The study also assessed their antioxidant and cytotoxicity properties, indicating promising therapeutic benefits (Bindu et al., 2019).

Antiviral Activity

In the realm of antiviral research, certain derivatives of triazolo[4,3-b]pyridazine have shown effectiveness against the hepatitis-A virus (HAV). This indicates the potential of these compounds in developing novel antiviral therapies (Shamroukh & Ali, 2008).

Cytotoxicity and Anticancer Activity

A series of 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines were synthesized and evaluated for their cytotoxic activities against various cancer cell lines. These compounds displayed potent cytotoxic activity, indicating their potential as leads in anticancer drug development (Mamta et al., 2019).

Agricultural Applications

Pyridazine derivatives, including 6-Chloro-3-thiophen-2-YL-[1,2,4]triazolo[4,3-B]pyridazine, have been utilized in agriculture for various purposes such as molluscicides, anti-feedants, insecticides, and herbicides. A study on a novel pyridazine derivative demonstrated its potential against the fungus Fusarium oxysporum, highlighting its agricultural significance (Sallam et al., 2022).

properties

IUPAC Name

6-chloro-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN4S/c10-7-3-4-8-11-12-9(14(8)13-7)6-2-1-5-15-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSFZNWXRRZAWIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C3N2N=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20655536
Record name 6-Chloro-3-(thiophen-2-yl)[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-thiophen-2-YL-[1,2,4]triazolo[4,3-B]pyridazine

CAS RN

1032705-56-8
Record name 6-Chloro-3-(thiophen-2-yl)[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-3-thiophen-2-YL-[1,2,4]triazolo[4,3-B]pyridazine
Reactant of Route 2
6-Chloro-3-thiophen-2-YL-[1,2,4]triazolo[4,3-B]pyridazine
Reactant of Route 3
6-Chloro-3-thiophen-2-YL-[1,2,4]triazolo[4,3-B]pyridazine
Reactant of Route 4
6-Chloro-3-thiophen-2-YL-[1,2,4]triazolo[4,3-B]pyridazine

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